molecular formula C16H22ClN3S B2758739 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol CAS No. 923763-60-4

5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2758739
CAS No.: 923763-60-4
M. Wt: 323.88
InChI Key: GKJZTGBIBUSJOH-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of 1,2,4-Triazole-3-thiol Derivatives

The exploration of 1,2,4-triazole-3-thiol derivatives began in the mid-20th century, driven by the discovery of their inherent reactivity and capacity for hydrogen bonding. Early studies focused on their role as ligands in coordination chemistry, where the thiol (-SH) group facilitated metal chelation. By the 1980s, researchers recognized the pharmacological potential of these compounds, particularly their antifungal and antimicrobial properties, which paralleled the rise of azole-class therapeutics.

The introduction of aromatic substituents, such as chlorophenyl groups, marked a turning point in the 1990s. These modifications enhanced lipid solubility and membrane permeability, enabling interactions with eukaryotic cellular targets. For instance, derivatives bearing chlorophenyl moieties demonstrated improved inhibition of cytochrome P450 enzymes in pathogenic fungi. Concurrently, alkyl chain variations were explored to modulate pharmacokinetic properties, with branched chains like 2-ethylhexyl offering steric bulk to resist metabolic degradation.

Positioning of 5-(4-Chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol in Heterocyclic Chemistry

This compound’s structure (C₁₆H₂₂ClN₃S) integrates three critical elements:

  • 1,2,4-Triazole Core : A five-membered ring with two adjacent nitrogen atoms, enabling π-π stacking interactions with aromatic residues in biological targets.
  • 4-Chlorophenyl Group : Introduces electron-withdrawing effects via the chlorine atom, polarizing the thiol group and enhancing electrophilicity at the sulfur atom.
  • 2-Ethylhexyl Substituent : A branched aliphatic chain that increases lipophilicity (LogP ≈ 4.2), promoting blood-brain barrier penetration while reducing crystallization tendencies.

Comparative analysis with analogous structures, such as 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CID 789064), reveals that the 2-ethylhexyl group in the subject compound reduces planar symmetry, potentially favoring interactions with allosteric enzyme sites. The molecular geometry, confirmed by SMILES notation (CCCCC(CC)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl), indicates a folded conformation that may facilitate hydrophobic pocket binding.

Table 1: Structural Comparison of Selected Triazole-3-thiol Derivatives
Compound Molecular Formula Key Substituents LogP (Predicted)
Target Compound C₁₆H₂₂ClN₃S 4-(2-ethylhexyl), 5-(4-ClPh) 4.2
CID 789064 C₁₄H₉Cl₂N₃S 4,5-bis(4-ClPh) 3.8
S-Methallyl Thioether C₁₇H₂₃N₃S 5-heptyl, 4-phenyl 5.1

Significance in Contemporary Pharmaceutical Research

The compound’s dual functionality—a polar triazole-thiol motif paired with lipophilic substituents—makes it a versatile candidate for multitarget drug design. Recent studies highlight triazole-3-thiols as inhibitors of:

  • Tyrosine Kinases : The thiol group coordinates with ATP-binding site residues, while the chlorophenyl moiety engages in hydrophobic interactions.
  • Carbonic Anhydrases : Sulfur participation in zinc ion displacement mimics natural sulfonamide inhibitors.
  • Microtubule Assembly : Bulky 2-ethylhexyl groups may disrupt tubulin polymerization, a mechanism observed in vinca alkaloid derivatives.

In anticancer research, the 4-chlorophenyl group’s electron-deficient aromatic system enables intercalation with DNA base pairs, as demonstrated in melanoma cell line assays. Furthermore, the compound’s predicted collision cross-section (174.7 Ų for [M+H]+ adduct) suggests favorable membrane permeability relative to larger triazole derivatives.

Challenges in Triazole-Based Compound Research

Despite their promise, triazole-3-thiol derivatives present distinct challenges:

  • Synthetic Complexity : Introducing branched alkyl chains like 2-ethylhexyl requires multistep protocols. The alkylation of triazole-thiones often necessitates phase-transfer catalysts and controlled pH conditions to avoid N- versus S-alkylation side reactions. For example, methallyl chloride alkylation yields only 62–68% of desired S-alkylated products under optimized conditions.

  • Tautomeric Instability : The thiol-thione tautomerism (Figure 1) complicates spectroscopic characterization. Nuclear magnetic resonance (NMR) studies require low-temperature (≤−20°C) measurements to "freeze" tautomeric states for accurate peak assignment.

  • Metabolic Oxidation : The sulfur atom undergoes rapid hepatic oxidation to sulfinic/sulfonic acids, shortening plasma half-lives. Structural mitigation strategies include replacing sulfur with selenium or incorporating electron-donating para-substituents on the phenyl ring.

  • Crystallization Difficulties : Branched alkyl chains inhibit crystal lattice formation, hampering X-ray diffraction analysis. Co-crystallization with cyclodextrins or crown ethers has shown limited success, with only 23% of attempted complexes yielding diffractable crystals.

Figure 1: Thiol-Thione Tautomerism in 1,2,4-Triazole-3-thiol Derivatives

      HN                           S  
       \\                          ||  
        N--N                  N===N  
       /    \                /     \  
R1--C       C--R2        R1--C     C--R2  

Thiol Form (Left) ↔ Thione Form (Right)

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-ethylhexyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3S/c1-3-5-6-12(4-2)11-20-15(18-19-16(20)21)13-7-9-14(17)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZTGBIBUSJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with 2-ethylhexylamine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
One of the most notable applications of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol is its use as a fungicide. Research indicates that this compound exhibits significant antifungal properties against various phytopathogenic fungi. It acts by inhibiting fungal sterol biosynthesis, thereby disrupting cell membrane integrity and function.

Case Study:
A study conducted on the efficacy of this compound against Fusarium oxysporum demonstrated a marked reduction in fungal growth when treated with varying concentrations of the compound. The results showed a dose-dependent response, highlighting its potential as an effective agricultural fungicide .

Pharmaceutical Applications

Antimicrobial Properties:
In addition to its agricultural uses, this compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:
A research article published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for new antimicrobial drugs .

Material Science Applications

Corrosion Inhibitors:
The compound has also been explored as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions allows it to effectively reduce corrosion rates in various environments.

Research Findings:
Experimental results showed that the addition of this compound to metal surfaces significantly decreased corrosion rates in acidic media. This finding suggests potential applications in industrial settings where metal integrity is crucial .

Summary Table of Applications

Application AreaSpecific UseObservations/Findings
AgricultureFungicideEffective against Fusarium oxysporum
PharmaceuticalsAntimicrobial agentInhibits growth of Staphylococcus aureus and Candida albicans
Material ScienceCorrosion inhibitorReduces corrosion rates in acidic media

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired biological effects. For example, it could inhibit the synthesis of ergosterol in fungi, leading to antifungal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Key Observations:

Enzyme Inhibition : Yucasin, lacking a substituent at position 4, inhibits YUC enzymes via its thiol group and chlorophenyl moiety . The target compound’s 2-ethylhexyl chain may sterically hinder enzyme binding but could stabilize interactions in hydrophobic pockets.

Antimicrobial Activity : Derivatives with aromatic substituents (e.g., benzoxazole in Compound 6h) show enhanced antibacterial/fungal activity, suggesting that electron-withdrawing groups (e.g., Cl) at position 5 synergize with planar aromatic systems .

Physicochemical and Crystallographic Properties

  • Solubility : The 2-ethylhexyl chain increases hydrophobicity, likely reducing aqueous solubility compared to polar derivatives (e.g., nitro- or methoxy-substituted triazoles in and ) .
  • Crystallography : Halogen substituents (Cl, F) influence crystal packing. For example, highlights isostructurality in fluorophenyl derivatives, whereas bulky alkyl groups (e.g., 2-ethylhexyl) may disrupt planar stacking .

Biological Activity

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 26028-65-9) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is C₈H₆ClN₃S, with a molecular weight of 211.67 g/mol. The presence of both a triazole ring and a thiol group contributes to its reactivity and biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. It has been shown to exhibit activity against various bacterial and fungal strains. A study investigating S-substituted derivatives of 1,2,4-triazole-3-thiols reported that at a concentration of 125 µg/mL, compounds in this class demonstrated significant activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL)Target Organism
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol31.25 - 62.5E. coli, S. aureus, P. aeruginosa, C. albicans
Other S-substituted derivatives31.25 - 125Various bacterial strains

Antifungal Activity

The compound's antifungal efficacy has also been documented. Its structural characteristics allow it to disrupt fungal cell membranes or metabolic pathways effectively. The aforementioned study indicated that variations in substituents on the sulfur atom did not significantly affect the antifungal activity among derivatives .

Anticancer Activity

Research has extended to the evaluation of anticancer properties of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. For instance, derivatives of triazole compounds were assessed for their cytotoxicity using the MTT assay against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

Selectivity Towards Cancer Cells

The selectivity of these compounds towards cancer cells was noted to be significant; certain derivatives exhibited higher cytotoxicity against cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

The biological activity of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Cell Membrane Disruption : Its thiol group can interact with cellular membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Case Study on Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing triazole derivatives showed promising results in reducing bacterial load and promoting healing .
  • Cancer Treatment Models : In animal models, administration of triazole derivatives led to significant tumor reduction compared to controls .

Q & A

Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-4-(2-ethylhexyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate electrophiles under basic conditions. Key steps include:
  • Step 1 : Reacting 4-chlorophenyl-substituted precursors with 2-ethylhexylamine in ethanol under reflux (70–80°C) for 6–8 hours .

  • Step 2 : Acid-catalyzed cyclization using HCl or H₂SO₄ to form the triazole-thiol core .

  • Optimization : Yield improvements (up to 85%) are achieved by:

  • Maintaining pH 9–10 using NaOH to prevent side reactions .

  • Using anhydrous solvents (e.g., THF) to minimize hydrolysis .

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    • Key Characterization Tools :
  • Purity : Monitor reaction progress via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .

  • Yield Calculation : Use gravimetric analysis after recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H-NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; ethylhexyl CH₂ at δ 1.2–1.5 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]⁺ at m/z 339.8) and detect impurities .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .
  • FT-IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .
  • X-ray Crystallography (if crystals form): Resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico biological activity predictions for triazole-thiol derivatives?

  • Methodological Answer : Discrepancies often arise from solubility or assay interference. Mitigation strategies include:
  • Orthogonal Assays : Compare MIC (microbroth dilution) with agar diffusion results to rule out false negatives .
  • Solubility Screening : Use DMSO/PBS mixtures to maintain compound stability in physiological buffers .
  • Molecular Dynamics Simulations : Assess binding mode consistency (e.g., AutoDock Vina vs. GROMACS) to validate docking scores .
  • Metabolite Profiling : Check for rapid degradation via LC-MS/MS (e.g., oxidation of -SH to -SO₃H) .

Q. What computational strategies are recommended for predicting ADME properties and target interactions of structurally modified analogs?

  • Methodological Answer :
  • ADME Prediction :
  • Use SwissADME to calculate logP (optimal range: 2.5–3.5) and BBB permeability .
  • pkCSM for toxicity screening (e.g., hERG inhibition risk) .
  • Target Interaction :
  • Molecular Docking : Perform ensemble docking (PDB: 4LOM, 6COX) to account for protein flexibility .
  • Pharmacophore Modeling : Align triazole-thiol cores with known kinase inhibitors (e.g., EGFR) using LigandScout .
  • Data Integration : Cross-reference results with ChEMBL bioactivity data to prioritize analogs .

Q. What experimental approaches validate the structure-activity relationships (SAR) observed in triazole-thiol derivatives with varying substituents?

  • Methodological Answer :
  • Systematic Substituent Variation :
  • Replace 2-ethylhexyl with shorter (e.g., methyl) or branched (e.g., cyclohexyl) groups to assess hydrophobic effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to test electronic contributions .
  • Biological Testing :
  • Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric assays .
  • Compare MIC values against Gram-positive vs. Gram-negative bacteria to assess membrane penetration .
  • Statistical Analysis :
  • Use QSAR models (e.g., PLS regression) to correlate logP, polar surface area, and bioactivity .

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